Cas no 1554513-16-4 (3-(3-methanesulfonylphenyl)butanoic acid)

3-(3-Methanesulfonylphenyl)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 3-methanesulfonylphenyl group. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The methanesulfonyl group enhances electrophilic reactivity, facilitating further functionalization, while the carboxylic acid moiety allows for versatile derivatization or salt formation. Its well-defined molecular architecture ensures consistent performance in targeted reactions, such as coupling or condensation processes. The compound’s stability under standard storage conditions and compatibility with common organic solvents further underscore its utility in research and industrial applications. Its purity and structural precision make it suitable for high-yield synthetic pathways.
3-(3-methanesulfonylphenyl)butanoic acid structure
1554513-16-4 structure
Product name:3-(3-methanesulfonylphenyl)butanoic acid
CAS No:1554513-16-4
MF:C11H14O4S
MW:242.291462421417
CID:5874509
PubChem ID:83957426

3-(3-methanesulfonylphenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-methanesulfonylphenyl)butanoic acid
    • 1554513-16-4
    • EN300-1989986
    • Inchi: 1S/C11H14O4S/c1-8(6-11(12)13)9-4-3-5-10(7-9)16(2,14)15/h3-5,7-8H,6H2,1-2H3,(H,12,13)
    • InChI Key: YJJXFHDCFXMANP-UHFFFAOYSA-N
    • SMILES: S(C)(C1=CC=CC(=C1)C(C)CC(=O)O)(=O)=O

Computed Properties

  • Exact Mass: 242.06128010g/mol
  • Monoisotopic Mass: 242.06128010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.8Ų
  • XLogP3: 1.3

3-(3-methanesulfonylphenyl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1989986-0.05g
3-(3-methanesulfonylphenyl)butanoic acid
1554513-16-4
0.05g
$647.0 2023-09-16
Enamine
EN300-1989986-0.5g
3-(3-methanesulfonylphenyl)butanoic acid
1554513-16-4
0.5g
$739.0 2023-09-16
Enamine
EN300-1989986-5g
3-(3-methanesulfonylphenyl)butanoic acid
1554513-16-4
5g
$2235.0 2023-09-16
Enamine
EN300-1989986-10.0g
3-(3-methanesulfonylphenyl)butanoic acid
1554513-16-4
10g
$4421.0 2023-06-02
Enamine
EN300-1989986-0.25g
3-(3-methanesulfonylphenyl)butanoic acid
1554513-16-4
0.25g
$708.0 2023-09-16
Enamine
EN300-1989986-2.5g
3-(3-methanesulfonylphenyl)butanoic acid
1554513-16-4
2.5g
$1509.0 2023-09-16
Enamine
EN300-1989986-10g
3-(3-methanesulfonylphenyl)butanoic acid
1554513-16-4
10g
$3315.0 2023-09-16
Enamine
EN300-1989986-0.1g
3-(3-methanesulfonylphenyl)butanoic acid
1554513-16-4
0.1g
$678.0 2023-09-16
Enamine
EN300-1989986-1.0g
3-(3-methanesulfonylphenyl)butanoic acid
1554513-16-4
1g
$1029.0 2023-06-02
Enamine
EN300-1989986-5.0g
3-(3-methanesulfonylphenyl)butanoic acid
1554513-16-4
5g
$2981.0 2023-06-02

3-(3-methanesulfonylphenyl)butanoic acid Related Literature

Additional information on 3-(3-methanesulfonylphenyl)butanoic acid

3-(3-Methanesulfonylphenyl)Butanoic Acid: A Comprehensive Overview

The compound 3-(3-methanesulfonylphenyl)butanoic acid, identified by the CAS number 1554513-16-4, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and chemical synthesis.

Recent studies have highlighted the importance of methanesulfonyl groups in modulating the pharmacokinetic profiles of bioactive compounds. The presence of this group in 3-(3-methanesulfonylphenyl)butanoic acid contributes to its stability and bioavailability, making it a promising candidate for various therapeutic interventions.

The synthesis of 3-(3-methanesulfonylphenyl)butanoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have explored various pathways, including Suzuki coupling and Friedel-Crafts acylation, to optimize the production of this compound. These advancements have not only improved yield but also reduced the environmental footprint of the synthesis process.

In terms of biological activity, 3-(3-methanesulfonylphenyl)butanoic acid has shown potential as a modulator of cellular signaling pathways. Preclinical studies suggest that it may act as an agonist or antagonist for specific G-protein coupled receptors (GPCRs), which are critical targets in the treatment of cardiovascular diseases, inflammation, and neurodegenerative disorders.

The structural versatility of 3-(3-methanesulfonylphenyl)butanoic acid allows for further functionalization, enabling the creation of derivative compounds with enhanced pharmacological properties. For instance, researchers have appended additional functional groups to improve solubility or selectivity, paving the way for tailored therapeutic agents.

The application of computational chemistry tools has significantly accelerated the understanding of 3-(3-methanesulfonylphenyl)butanoic acid's interactions with biological systems. Molecular docking studies have provided insights into its binding affinities with key proteins, while quantum mechanical calculations have elucidated its electronic properties.

In conclusion, 3-(3-methanesulfonylphenyl)butanoic acid, with its unique chemical structure and promising biological profile, represents a valuable asset in contemporary drug discovery efforts. As research continues to unfold, this compound is expected to play a pivotal role in advancing novel therapeutic strategies across diverse medical fields.

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